![molecular formula C10H13F2N B2529059 (2,2-Difluoroethyl)(phenylethyl)amine CAS No. 1183296-08-3](/img/structure/B2529059.png)
(2,2-Difluoroethyl)(phenylethyl)amine
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Overview
Description
(2,2-Difluoroethyl)(phenylethyl)amine is a building block with the CAS number 1183296-08-3 . It has a molecular weight of 185.21 and a molecular formula of C10H13F2N . The IUPAC name for this compound is 2,2-difluoro-N-(1-phenylethyl)ethanamine .
Synthesis Analysis
A series of 2,2-difluoro-2-arylethylamines was synthesized as fluorinated analogs of octopamine and noradrenaline . The syntheses of these compounds were performed by a Suzuki–Miyaura cross-coupling reaction of 4-(bromodifluoroacetyl)morpholine with aryl boronic acids to produce the intermediate 2,2-difluoro-2-arylacetamides, followed by transformation of difluoroacetamide to difluoroethylamine .Molecular Structure Analysis
The (2,2-difluoroethyl)(phenylethyl)amine molecule contains a total of 37 bond(s). There are 20 non-H bond(s), 12 multiple bond(s), 5 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s) and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
Biogenic amines are produced by the decarboxylation of their respective free precursor amino acids, through the catalytic action of substrate-specific microbial decarboxylases that remove the α-carboxyl group of amino acids to give the corresponding amines .Physical And Chemical Properties Analysis
Amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . The Kb value for a related compound, methylamine, is 4.6 × 10−4 .Scientific Research Applications
Medicinal Chemistry
The 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . The incorporation of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity .
Drug Design
The difluoroethyl group has recently become popular as a lipophilic hydrogen bond donor in drug design . The C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .
Synthesis of Fluorinated Compounds
The development of innovative synthetic methods for the introduction of fluorinated groups into small molecules is an important research area . The 2,2-difluoroethyl group is used in the synthesis of fluorinated compounds, which are important in materials science, agrochemistry, and pharmaceuticals .
Electrophilic 2,2-Difluoroethylation
The compound can be used for electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods .
Synthesis of Drug Compounds
The compound allows access to a wide range of 2,2-difluoroethylated nucleophiles, including the drugs Captopril, Normorphine, and Mefloquine .
Hypervalent Iodine Strategy
The compound is used in a hypervalent iodine strategy for 2,2-difluoroethylation of heteroatom nucleophiles . This method is a valuable driver for the design and synthesis of new drug targets .
Mechanism of Action
Safety and Hazards
The safety data sheet for a related compound, phenethylamine, indicates that it is a combustible liquid and may be corrosive to metals. It is toxic if swallowed and causes severe skin burns and eye damage .
Relevant Papers A review covering the updated presence and role of 2-phenethylamines in medicinal chemistry is presented . This review enumerates open-chain, flexible alicyclic amine derivatives of this motif in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
properties
IUPAC Name |
2,2-difluoro-N-(1-phenylethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-6,8,10,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIVZNYAXXXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoroethyl)(phenylethyl)amine |
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